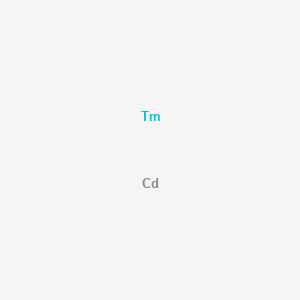

Cadmium;thulium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium;thulium is a compound formed by the combination of cadmium and thulium. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48, known for its toxicity and use in various industrial applications . Thulium, on the other hand, is a rare earth element with the chemical symbol Tm and atomic number 69, known for its unique properties and applications in high-tech fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cadmium;thulium compounds typically involves the reaction of cadmium salts with thulium salts under controlled conditions. One common method is the co-precipitation technique, where cadmium and thulium salts are dissolved in a suitable solvent and then precipitated out by adding a precipitating agent . The resulting precipitate is then filtered, washed, and dried to obtain the this compound compound.

Industrial Production Methods: Industrial production of this compound compounds may involve more advanced techniques such as high-temperature solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a high-temperature solid-state reaction involves mixing cadmium oxide and thulium oxide powders and heating them to a high temperature in a controlled atmosphere to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cadmium;thulium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium can react with oxygen to form cadmium oxide, while thulium can form various oxides and halides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxygen, halogens, and acids. For example, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Thulium can react with halogens to form thulium halides, such as thulium chloride or thulium fluoride .

Major Products: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction of this compound with oxygen can produce cadmium oxide and thulium oxide, while reactions with halogens can produce cadmium halides and thulium halides .

Scientific Research Applications

Cadmium;thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science . In biology and medicine, this compound compounds are investigated for their potential use in imaging and therapeutic applications . For example, thulium-doped fiber lasers are used in medical applications such as soft-tissue surgery due to their ability to produce high-power laser beams at specific wavelengths .

Mechanism of Action

The mechanism of action of cadmium;thulium compounds involves their interaction with various molecular targets and pathways. Cadmium can interact with proteins and enzymes, disrupting their function and leading to toxic effects . Thulium, on the other hand, can interact with biological molecules and tissues, producing effects such as fluorescence or photothermal effects . The combination of these two elements in a single compound can result in unique mechanisms of action that are still being explored in scientific research.

Comparison with Similar Compounds

Cadmium;thulium compounds can be compared with other similar compounds, such as cadmium;ytterbium or cadmium;erbium compounds. For example, cadmium;ytterbium compounds may have different optical properties compared to this compound compounds, making them suitable for different applications in materials science and technology .

Properties

CAS No. |

12050-32-7 |

|---|---|

Molecular Formula |

CdTm |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

cadmium;thulium |

InChI |

InChI=1S/Cd.Tm |

InChI Key |

UWKJIUHGWAYSML-UHFFFAOYSA-N |

Canonical SMILES |

[Cd].[Tm] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)

![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)